(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Chiral synthesis Enantiomeric purity Stereochemistry

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (CAS 307532-04-3) is a chiral research chemical of the formula C9H10ClFO2 and molecular weight 204.63. As a research-grade chiral building block, it is typically supplied as a colorless liquid with a standard purity of 97% , a density of 1.288 g/mL at 25 °C , and a boiling point of 283-284 °C (lit.).

Molecular Formula C9H10ClFO2
Molecular Weight 204.62 g/mol
CAS No. 307532-04-3
Cat. No. B1602434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
CAS307532-04-3
Molecular FormulaC9H10ClFO2
Molecular Weight204.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(CCl)O)F
InChIInChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m0/s1
InChIKeyOSIKOYZBGUHWAB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (CAS 307532-04-3) – Class, Key Identifiers, and Research-Grade Specifications


(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (CAS 307532-04-3) is a chiral research chemical of the formula C9H10ClFO2 and molecular weight 204.63 . As a research-grade chiral building block, it is typically supplied as a colorless liquid with a standard purity of 97% , a density of 1.288 g/mL at 25 °C , and a boiling point of 283-284 °C (lit.) . Its chemical identity is confirmed by its SMILES string, O[C@@H](CCl)COc1ccc(F)cc1 , and its optical activity is specified as [α]20/D +0.25°, c = 1 in chloroform . This compound is intended exclusively for research use and is not for diagnostic or therapeutic applications .

Why Generic Substitution of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (CAS 307532-04-3) Is Not an Option in Chiral Synthesis


In asymmetric synthesis, the simple substitution of a chiral building block with its enantiomer, an achiral analog, or a differently substituted phenoxy derivative is not chemically or biologically equivalent. The (R)-(+) enantiomer, specifically CAS 307532-04-3, has a defined optical rotation of [α]20/D +0.25° (c = 1 in chloroform) , whereas the (S)-(-) enantiomer (CAS 352530-45-1) has an opposite and potentially different magnitude of rotation . Furthermore, a close achiral analog like (R)-(-)-1-(4-Fluorophenoxy)-2-propanol (CAS 307532-03-2) differs by a single methyl substitution versus the chloromethyl group in the target compound [1]. These differences in stereochemistry and substitution can significantly alter the physical properties (e.g., boiling point, density) and chemical reactivity of the compound, making them non-interchangeable in a reaction sequence or as a structure-activity relationship (SAR) probe.

Quantitative Differentiators: Head-to-Head Data for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (CAS 307532-04-3) vs. Key Comparators


Chiral Identity: Defined Optical Rotation vs. (S)-Enantiomer

The specific optical rotation of the (R)-(+) enantiomer is +0.25° (c = 1 in chloroform) . This is a defined, measurable physical constant that differentiates it from the (S)-(-) enantiomer (CAS 352530-45-1), which would have a negative rotation. Use of the incorrect enantiomer will lead to a different stereochemical outcome in any subsequent chiral reaction .

Chiral synthesis Enantiomeric purity Stereochemistry

Jacobsen HKR Technology: A Benchmark for Scalable, High-Enantiopurity Synthesis

The commercial synthesis of this compound by Sigma-Aldrich is licensed from Sterling Pharma Solutions and utilizes Jacobsen Hydrolytic Kinetic Resolution (HKR) technology . This proprietary catalytic method provides a scalable and efficient route to enantioenriched terminal epoxides and their derivatives, often resulting in high enantiomeric excess . This contrasts with non-proprietary methods, which may be less efficient or less stereoselective.

Catalysis Hydrolytic Kinetic Resolution Process chemistry

Functional Group Distinction: Chloromethyl vs. Methyl in (R)-(-)-1-(4-Fluorophenoxy)-2-propanol

The target compound possesses a chloromethyl group (-CH2Cl) at the 1-position, whereas the analog (R)-(-)-1-(4-Fluorophenoxy)-2-propanol (CAS 307532-03-2) has a methyl group (-CH3) [1]. This difference in functional groups results in a higher molecular weight (204.63 vs. 170.18 g/mol), a higher boiling point (283-284 °C vs. not listed), and a higher density (1.288 g/mL vs. not listed) [1]. More importantly, the chloromethyl group is a synthetically versatile electrophile, enabling reactions (e.g., nucleophilic substitution) not possible with a simple methyl group.

Chemical reactivity SAR studies Medicinal chemistry

Defined Applications for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (CAS 307532-04-3) Based on its Specific Chemistry


Chiral Building Block for the Synthesis of Bioactive Molecules

As a chiral building block, this compound is used to introduce a specific stereocenter into larger, more complex molecules . The presence of both a reactive chloromethyl group and a stereodefined secondary alcohol makes it a versatile intermediate for constructing chiral pharmaceuticals, agrochemicals, and other fine chemicals .

Precursor in the Synthesis of Beta-Blockers and Related Compounds

This compound's structural motif (an aryloxypropanolamine) is a key pharmacophore found in beta-adrenergic receptor antagonists (beta-blockers) . The (R)-(+) enantiomer can serve as a crucial intermediate in the stereoselective synthesis of specific beta-blocker candidates or related cardiovascular agents .

Reference Standard in Glycogen Synthase Kinase 3 (GSK-3) Research

Sigma-Aldrich lists this compound as a related product in its GSK-3 research area . This suggests its potential application as a reference standard or a synthetic precursor in assays or studies involving GSK-3, a key kinase implicated in various diseases including diabetes, cancer, and neurodegenerative disorders .

Precursor in the Design of Novel Fluorinated Heterocycles

The combination of a chloro, fluoro, and hydroxyl group on a chiral scaffold provides multiple handles for further chemical transformations, including cyclization and cross-coupling reactions. This makes it a valuable starting material for designing novel fluorinated heterocyclic compounds with potential biological activity .

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